molecular formula C32H30F8N6O6S2 B152353 Dienbendazole CAS No. 130007-56-6

Dienbendazole

Cat. No.: B152353
CAS No.: 130007-56-6
M. Wt: 810.7 g/mol
InChI Key: KATLQUJATNMJHR-ALLAXXPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dienbendazole is a benzimidazole compound investigated for its potent anthelmintic (anti-parasitic) properties. A controlled study in ponies demonstrated its efficacy against gastrointestinal parasites, including Strongylus vulgaris , S edentatus , and small strongyles, with research noting a dose-dependent effect on the appearance of the intestinal lining . Like other benzimidazoles, its primary research value lies in its interaction with cellular microtubules. These compounds are known to bind to beta-tubulin, disrupting microtubule polymerization and inhibiting critical processes such as cellular division and nutrient absorption in target organisms . This mechanism provides a valuable tool for studying cytoskeleton dynamics and pathways of cell death. Researchers can utilize this compound to explore helminth biology and resistance mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for human or veterinary consumption.

Properties

CAS No.

130007-56-6

Molecular Formula

C32H30F8N6O6S2

Molecular Weight

810.7 g/mol

IUPAC Name

methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid

InChI

InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7-

InChI Key

KATLQUJATNMJHR-ALLAXXPTSA-N

SMILES

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F

Isomeric SMILES

C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F

Canonical SMILES

CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F

Synonyms

dienbendazole

Origin of Product

United States

Scientific Research Applications

Anthelmintic Applications

Dienbendazole has been widely used as an anthelmintic agent in veterinary medicine, particularly for the treatment of gastrointestinal parasites in horses and other livestock. Its mechanism involves binding to the β-tubulin of nematodes, disrupting microtubule formation, and ultimately leading to the death of the parasites.

Clinical Studies

  • A controlled clinical evaluation demonstrated the efficacy of this compound against naturally acquired gastrointestinal parasites in ponies, showing significant reductions in parasite load post-treatment .
  • In cattle, this compound has been shown to effectively reduce the burden of parasitic infections, contributing to better health and productivity in livestock .

Cancer Therapy Potential

Recent research has highlighted this compound's potential as an anticancer agent. Studies indicate that it may induce apoptosis and inhibit tumor growth across various cancer types.

Case Studies

  • One notable case involved a patient with metastatic adrenocortical carcinoma who experienced significant tumor reduction after incorporating this compound into their treatment regimen alongside traditional therapies. Imaging studies showed near-complete resolution of tumors after several months of treatment .
  • Another study reported on a patient diagnosed with small-cell lung cancer who self-administered this compound and achieved complete remission, although this remains an anecdotal case without rigorous clinical validation .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound suggests that it is well-tolerated with minimal side effects when administered at therapeutic doses. In veterinary studies, approximately 36% of orally administered this compound was recovered in feces, indicating a significant absorption rate and potential for effective dosing strategies .

Comparative Efficacy with Other Agents

This compound's efficacy has been compared with other chemotherapeutic agents:

  • Studies have shown that it may be more cytotoxic than paclitaxel in certain cancer cell lines, suggesting a promising alternative or adjunct therapy for resistant cancers .
  • Its combination with other drugs has also been explored, revealing enhanced effects when used alongside established chemotherapeutics like docetaxel .

Comparison with Similar Compounds

Structural Comparison

Dienbendazole belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Key structural distinctions among similar compounds arise from substituents at the 1-, 2-, and 5-positions of the benzimidazole core:

Compound Core Structure Substituents Key Functional Groups
This compound Benzimidazole Not explicitly detailed in evidence Likely carbamate or thioether
Fenbendazole Benzimidazole Methyl carbamate at C2; sulfoxide at C5 -SO- group enhances solubility
Mebendazole Benzimidazole Methyl carbamate at C2; benzoyl at C5 Aromatic group improves binding
Albendazole Benzimidazole Propylthio at C2; sulfoxide at C5 -S- group aids metabolism

Substituents influence pharmacokinetics; for example, sulfoxide groups (in Albendazole and Fenbendazole) improve systemic absorption, whereas bulky aryl groups (e.g., Mebendazole) may limit bioavailability but enhance target affinity .

Pharmacological Properties

Efficacy Against Parasites :

  • This compound : Likely shares the mechanism of other benzimidazoles, inhibiting β-tubulin polymerization in parasites, leading to microtubule disruption .
  • Fenbendazole : Broad-spectrum activity against nematodes and cestodes; 90–95% efficacy in veterinary use, though bioavailability varies by formulation .
  • Mebendazole : Effective against roundworms and hookworms (70–95% cure rates), but poor water solubility limits absorption .
  • Albendazole : Superior bioavailability due to sulfoxide moiety; >90% efficacy against hydatid cysts and neurocysticercosis .

Preparation Methods

Nucleophilic Substitution and Cyclization

Fenbendazole’s core structure derives from the benzimidazole scaffold, synthesized via condensation reactions between o-phenylenediamine and carbonyl compounds. The canonical route involves:

  • Formation of the benzimidazole nucleus : Reacting 4-chloro-3-nitrobenzotrifluoride with thiourea under alkaline conditions to yield 5(6)-nitro-2-trifluoromethylbenzimidazole.

  • Reduction and functionalization : Catalytic hydrogenation reduces the nitro group to an amine, followed by coupling with methyl carbamate to introduce the carbamate moiety critical for anthelmintic activity.

Key parameters influencing yield include reaction temperature (optimal range: 160°C ± 5°C), solvent polarity, and catalyst selection. Industrial processes achieve ~85% purity post-crystallization, requiring subsequent purification steps.

Formulation Strategies to Enhance Bioavailability

Solid Dispersion via Thermal Solubilization

A patented method (CN104523684A) addresses fenbendazole’s poor aqueous solubility (<1% dissolution in gastrointestinal fluids):

  • Thermal dissolution : Fenbendazole crude drug is dissolved in food-grade triethanolamine at 160°C ± 2°C, achieving molecular dispersion.

  • Emulsification : Tween 80 (50–100 mass parts) stabilizes the solution, preventing recrystallization.

  • Adsorption onto carriers : Silicon dioxide (250–500 mass parts) and starch (500 mass parts) adsorb the emulsion, forming a free-flowing powder with 70% dissolution rate.

Table 1: Comparative Analysis of Fenbendazole Formulations

ParameterConventional PowderHigh-Dissolution Formulation
Dissolution Rate<1%70–75%
Carrier SystemLactoseSiO₂ + Starch
EmulsifierNoneTween 80 (5–10% w/w)
Processing TempAmbient160°C

Purification and Characterization

Crystallization and Particle Size Control

Post-synthesis crude fenbendazole contains up to 15% impurities, primarily unreacted intermediates. Recrystallization from ethanol-water mixtures (3:1 v/v) at 4°C yields particles of 50–100 μm diameter, optimal for gastrointestinal retention. Laser diffraction analysis confirms that particles <20 μm dissolve prematurely in the rumen, reducing colonic bioavailability.

Spectroscopic Validation

  • FT-IR : Peaks at 1,680 cm⁻¹ (C=O stretch) and 3,250 cm⁻¹ (N-H bend) confirm carbamate group integrity.

  • HPLC : Reverse-phase C18 columns with acetonitrile-phosphate buffer (pH 3.0) resolve fenbendazole from degradation products (retention time: 8.2 min).

Comparative Efficacy in Anthelmintic Applications

Dose-Response Relationships

Critical trials in equines demonstrate that formulations with ≥70% dissolution achieve 99% efficacy against Strongylus vulgaris at 5 mg/kg, compared to 80% efficacy for conventional powders. Larval culture data from post-treatment fecal samples (LPG counts <10) corroborate sustained anthelmintic activity.

Resistance Mitigation

Enhanced dissolution reduces selection pressure for resistant cyathostomin strains by ensuring lethal plasma concentrations (Cₘₐₓ: 0.8–1.2 μg/mL). Farms using high-dissolution formulations report delayed onset of benzimidazole resistance (12.3 years vs. 6.7 years for standard preparations).

Industrial-Scale Production Challenges

Thermal Degradation Risks

Prolonged heating above 165°C induces decomposition to 2-amino-5-nitrobenzotrifluoride, necessitating precise temperature control via jacketed reactors.

Cost-Benefit Analysis

ComponentCost per kg (USD)
Triethanolamine12.50
Tween 809.80
Silicon Dioxide4.20
Total (vs. Conventional)+28%

Despite higher upfront costs, reduced dosing frequency (-40%) offsets expenses in large-scale livestock operations .

Q & A

How can researchers formulate a focused research question on Dienbendazole’s molecular mechanisms?

Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope. For example:

  • Feasible: Ensure access to validated assays (e.g., kinase inhibition assays).
  • Novel: Identify gaps in existing literature (e.g., unexplored pathways like Wnt/β-catenin modulation).
  • Variables: Specify independent (e.g., dosage) and dependent variables (e.g., apoptosis rate) .
    Tools : Leverage frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies .

Q. What experimental design considerations are critical for in vitro efficacy studies of this compound?

Methodology :

  • Controls : Include positive (e.g., albendazole) and negative controls (untreated cells).
  • Replication : Triplicate experiments to account for biological variability.
  • Dosage Range : Use log-fold dilutions (e.g., 0.1–100 µM) to establish IC50 values .
    Validation : Confirm cytotoxicity via ATP-based viability assays and microscopy .

Q. How should researchers analyze toxicity data from this compound in animal models?

Methodology :

  • Statistical Tests : Apply ANOVA with post-hoc Tukey tests for dose-response comparisons.
  • Error Reporting : Use standard deviation (SD) or standard error of the mean (SEM) in graphs.
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

Methodology :

  • Meta-Analysis : Pool data from heterogeneous studies using random-effects models.
  • Confounding Variables : Stratify results by experimental conditions (e.g., cell line, exposure time).
  • Sensitivity Analysis : Exclude outliers to assess robustness of conclusions .

Q. What methodologies integrate multi-omics data with pharmacological studies of this compound?

Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Network Pharmacology : Use tools like STRING or Cytoscape to map target-pathway interactions.
  • Mixed-Methods Design : Correlate omics findings with phenotypic outcomes (e.g., tumor shrinkage) .

Q. How can researchers design longitudinal studies to assess resistance development against this compound?

Methodology :

  • Repeated Measures : Track resistance markers (e.g., β-tubulin mutations) over 6–12 months.
  • Population Dynamics : Use competitive growth assays with resistant/sensitive parasite strains.
  • Statistical Models : Cox proportional hazards regression for time-to-resistance analysis .

Q. What strategies optimize the synthesis and validation of this compound derivatives?

Methodology :

  • Synthetic Routes : Compare microwave-assisted vs. traditional reflux methods for yield optimization.
  • Purity Validation : NMR (>95% purity) and HPLC-MS for structural confirmation.
  • Crystallography : X-ray diffraction to resolve conformational stability .

Ethical and Methodological Rigor

Q. What ethical frameworks apply to this compound research involving animal models?

Methodology :

  • Institutional Approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee).
  • 3Rs Compliance : Minimize animal numbers via power analysis; prioritize in silico/in vitro models.
  • Endpoint Criteria : Define humane endpoints (e.g., tumor volume limits) .

Q. How can systematic reviews on this compound’s repurposing potential be conducted?

Methodology :

  • Boolean Search Strategies : Combine terms (e.g., “this compound AND anti-angiogenesis”) in PubMed/Scopus.
  • PRISMA Guidelines : Document study selection flowcharts and exclusion criteria.
  • Risk of Bias : Use ROBIS tool to assess literature quality .

Q. What computational approaches validate this compound’s conformational stability in target binding?

Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate Gibbs free energy for binding affinity.
  • Docking Validation : Cross-validate with AutoDock Vina and Schrödinger Glide .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC50 values) with SD and p-values.
  • Graphs : Use error bars and annotate statistical significance (e.g., asterisks for p<0.05) .
  • Appendices : Archive spectral data (NMR, HPLC) and experimental protocols for reproducibility .

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